molecular formula C8H7ClN2O B11729223 7-Chlorobenzoxazole-2-methanamine

7-Chlorobenzoxazole-2-methanamine

Katalognummer: B11729223
Molekulargewicht: 182.61 g/mol
InChI-Schlüssel: JSUCEHPJLKAOIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chlorobenzoxazole-2-methanamine is a chemical compound with the molecular formula C8H7ClN2O. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 7th position and a methanamine group at the 2nd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorobenzoxazole-2-methanamine typically involves the reaction of 2-aminophenol with various reagents. One common method is the cyclization of 2-aminophenol with chloroacetic acid under acidic conditions to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a solid form .

Analyse Chemischer Reaktionen

Types of Reactions

7-Chlorobenzoxazole-2-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 7-Chlorobenzoxazole-2-methanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. In cancer cells, it may induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential . The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazole: The parent compound without the chlorine and methanamine substitutions.

    2-Aminobenzoxazole: Similar structure but without the chlorine atom.

    7-Chlorobenzoxazole: Lacks the methanamine group.

Uniqueness

7-Chlorobenzoxazole-2-methanamine is unique due to the presence of both the chlorine atom and the methanamine group, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H7ClN2O

Molekulargewicht

182.61 g/mol

IUPAC-Name

(7-chloro-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C8H7ClN2O/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2

InChI-Schlüssel

JSUCEHPJLKAOIM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)OC(=N2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.